

3,5-Dichloropyridine-4-acetic acid: A Technical Overview

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Compound of Interest

Compound Name: 3,5-Dichloropyridine-4-acetic acid

Cat. No.: B3034806

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CAS Number: 227781-56-8

This technical guide provides an in-depth overview of **3,5-Dichloropyridine-4-acetic acid**, a halogenated pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical properties, a plausible synthetic route with a detailed experimental protocol, and explores its potential biological relevance based on the activity of structurally similar compounds.

Chemical and Physical Properties

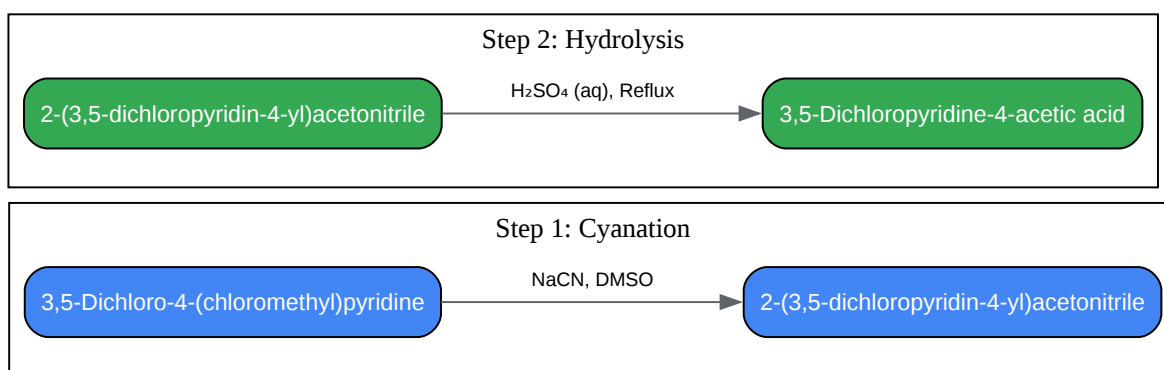
3,5-Dichloropyridine-4-acetic acid is a solid at room temperature. Its key identifying information and physical properties are summarized in the table below.

Property	Value
CAS Number	227781-56-8
Molecular Formula	C ₇ H ₅ Cl ₂ NO ₂
Molecular Weight	206.02 g/mol
InChI Key	ZDLRXCFCRJBYJF-UHFFFAOYSA-N[1]
SMILES	C1=C(C(=C(C(=N1)Cl)CC(=O)O)Cl)[1]

Synthesis

While a specific, detailed synthesis protocol for **3,5-Dichloropyridine-4-acetic acid** is not readily available in the public domain, a feasible synthetic route can be proposed based on established chemical transformations for analogous pyridine-4-acetic acid derivatives. A common and effective method involves the hydrolysis of a corresponding acetonitrile precursor. The overall proposed synthesis is a two-step process starting from a suitable dichloromethylpyridine.

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **3,5-Dichloropyridine-4-acetic acid**.

Experimental Protocol

The following is a detailed, generalized experimental protocol for the proposed synthesis of **3,5-Dichloropyridine-4-acetic acid**. This protocol is adapted from the synthesis of the analogous 2-(2,6-dichloropyridin-4-yl)acetic acid and should be performed with appropriate safety precautions in a well-ventilated fume hood.[2]

Step 1: Synthesis of 2-(3,5-dichloropyridin-4-yl)acetonitrile

- In a round-bottom flask, dissolve one equivalent of 3,5-dichloro-4-(chloromethyl)pyridine in anhydrous dimethyl sulfoxide (DMSO).
- Add 1.2 equivalents of sodium cyanide (NaCN) portion-wise to the solution at room temperature, with stirring.
- Heat the reaction mixture to 60-70°C and continue stirring for 2-4 hours.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3,5-dichloropyridin-4-yl)acetonitrile, which can be purified by column chromatography.

Step 2: Hydrolysis to **3,5-Dichloropyridine-4-acetic acid**

- In a round-bottom flask, add one equivalent of 2-(3,5-dichloropyridin-4-yl)acetonitrile to a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
- Heat the mixture to reflux (approximately 100-110°C) and stir for 8-12 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- After completion, cool the reaction mixture in an ice bath and carefully neutralize it with a 10% aqueous solution of sodium hydroxide (NaOH) to a pH of approximately 3-4.
- Extract the aqueous solution three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **3,5-Dichloropyridine-4-acetic acid**.

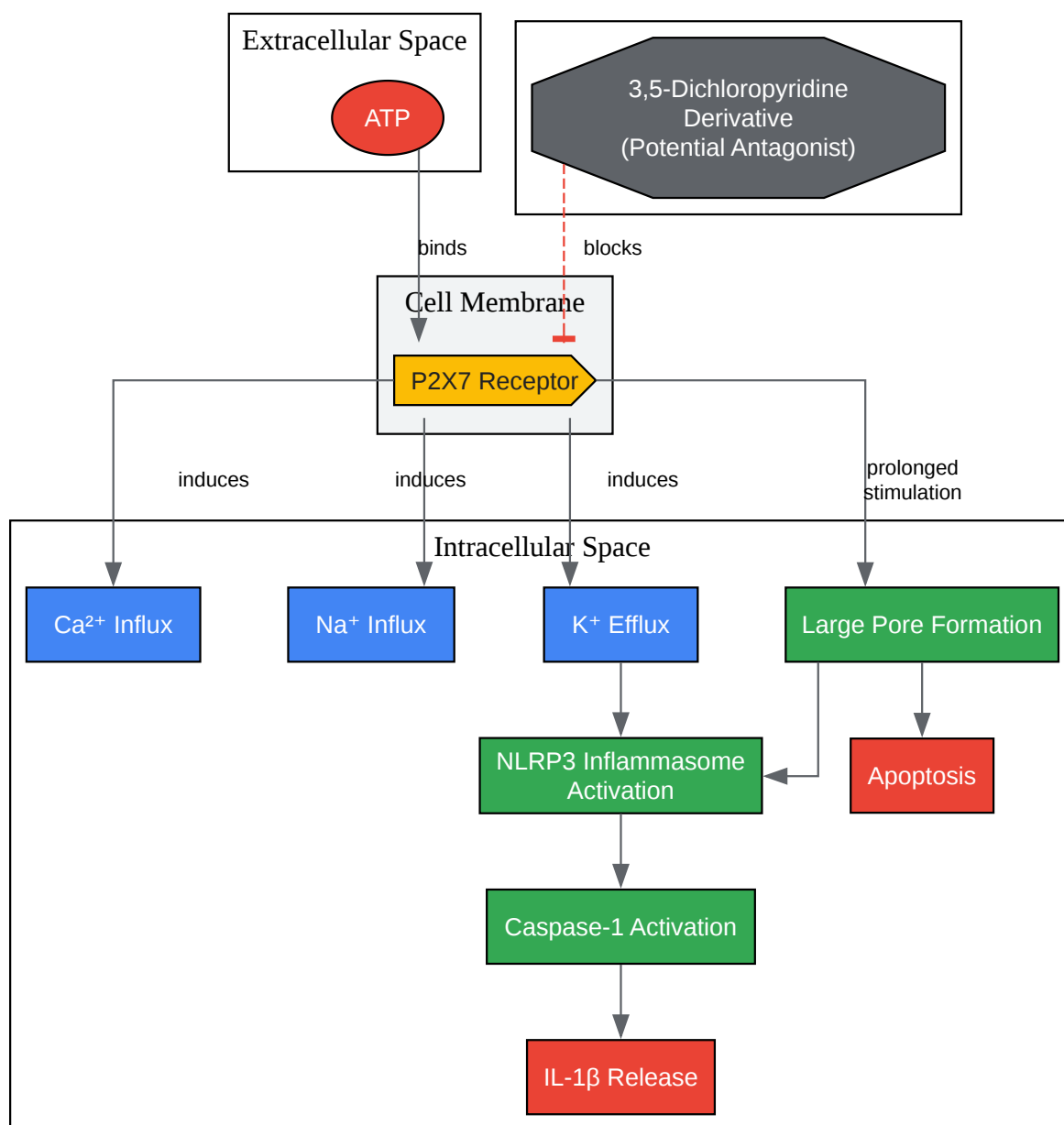
- The final product can be further purified by recrystallization.

Potential Biological Activity and Signaling Pathway

While there is no specific data on the biological activity of **3,5-Dichloropyridine-4-acetic acid**, studies on structurally related 3,5-dichloropyridine derivatives have identified them as novel antagonists of the P2X7 receptor (P2X7R).^[3] The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation and immune responses. Its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel and, with prolonged stimulation, the formation of a larger pore, triggering downstream signaling events.

P2X7 Receptor Signaling Pathway

The antagonism of the P2X7 receptor by 3,5-dichloropyridine derivatives suggests that **3,5-Dichloropyridine-4-acetic acid** could potentially modulate this signaling pathway. The diagram below illustrates the general mechanism of P2X7R activation and its downstream consequences.



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Caption: Simplified signaling pathway of the P2X7 receptor and potential antagonism.

The structure-activity relationship studies on 3,5-dichloropyridine derivatives have highlighted the importance of the 3,5-dichloro substitution pattern for P2X7R antagonistic activity.[3] This suggests that **3,5-Dichloropyridine-4-acetic acid** could be a valuable scaffold for the design of novel P2X7R antagonists, which are of interest for the treatment of inflammatory diseases.

Conclusion

3,5-Dichloropyridine-4-acetic acid is a chemical intermediate with potential applications in medicinal chemistry. While detailed experimental data for this specific compound is limited, its structural similarity to known biologically active molecules, particularly P2X7 receptor antagonists, makes it a compound of interest for further investigation. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further research into its chemical and biological properties.

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